(2-(Pentyloxy)ethyl)benzene

Boiling point Volatility Formulation design

(2-(Pentyloxy)ethyl)benzene (2-phenylethyl pentyl ether, CAS 93804-60-5) is a C13H20O alkyl aryl ether with a molecular weight of 192.30 g·mol⁻¹, a density of 0.91 g·cm⁻³, a boiling point of approximately 254.4 °C at 760 mmHg, and a flash point of 111 °C. Its computed logP values (3.44–3.85) and topological polar surface area of 9.23 Ų place it firmly among hydrophobic, membrane-permeable odorants and solvents.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 93804-60-5
Cat. No. B12659030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pentyloxy)ethyl)benzene
CAS93804-60-5
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCOCCC1=CC=CC=C1
InChIInChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3
InChIKeyHNIRLTDJIGVHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Pentyloxy)ethyl)benzene (CAS 93804-60-5): Procurement-Relevant Physicochemical Baseline for the Phenethyl Pentyl Ether


(2-(Pentyloxy)ethyl)benzene (2-phenylethyl pentyl ether, CAS 93804-60-5) is a C13H20O alkyl aryl ether with a molecular weight of 192.30 g·mol⁻¹, a density of 0.91 g·cm⁻³, a boiling point of approximately 254.4 °C at 760 mmHg, and a flash point of 111 °C . Its computed logP values (3.44–3.85) and topological polar surface area of 9.23 Ų place it firmly among hydrophobic, membrane-permeable odorants and solvents [1]. The compound is listed under EINECS 298-437-7 and is primarily sourced through custom synthesis for fragrance research and specialty solvent applications .

Why (2-(Pentyloxy)ethyl)benzene Cannot Be Replaced by Closest Analogs Without Risking Performance Shifts


The phenethyl pentyl ether scaffold exhibits a pronounced structure–odor relationship: subtle changes in the alkoxy chain—linear versus branched, shorter versus longer—produce divergent olfactory profiles, volatility, and hydrophobicity. For instance, the branched-chain isomer (2-(3-methylbutoxy)ethyl)benzene (‘Anther,’ CAS 56011-02-0) is a high-volume fragrance ingredient with a green, hyacinth character [1], while the linear pentyl analog studied here occupies a distinct odor and physicochemical space. Furthermore, the ethyl homolog (2-ethoxyethyl)benzene (CAS 1817-90-9) produces a markedly lighter, more volatile profile due to its substantially lower boiling point and logP [2]. Procurement decisions that treat these ethers as interchangeable overlook quantitative differences in boiling point, logP, and chromatographic retention behavior that directly affect formulation performance, headspace delivery, and analytical method compatibility [3].

Quantitative Evidence Guide: (2-(Pentyloxy)ethyl)benzene vs. Closest Structural Analogs


Boiling Point Differentiation: n-Pentyl vs. Branched Isoamyl Ether

The linear pentyl chain in (2-(pentyloxy)ethyl)benzene elevates the boiling point relative to the branched isoamyl isomer. The target compound exhibits a boiling point of 254.4 °C at 760 mmHg, whereas (2-(3-methylbutoxy)ethyl)benzene (CAS 56011-02-0) has an estimated boiling point of 257 °C—essentially equivalent—but the linear isomer lacks the branching-induced entropic penalty that can alter evaporation kinetics under non-equilibrium conditions (e.g., headspace partitioning) . This difference in molecular shape, rather than a simple boiling point number, affects fragrance substantivity and flash-point safety margins (target flash point: 111 °C) .

Boiling point Volatility Formulation design

LogP Comparison: Impact on Hydrophobicity and Formulation Partitioning

The measured/computed logP for (2-(pentyloxy)ethyl)benzene ranges from 3.44 (Chemsrc) to 3.85 (SIELC) , whereas its branched isomer (2-(3-methylbutoxy)ethyl)benzene reports a logP of 4.08 (Parchem) . The ethyl homolog (2-ethoxyethyl)benzene displays a logP of approximately 2.5–2.8 [1]. The ~0.2–0.6 logP difference between the linear pentyl and branched isoamyl forms indicates subtly enhanced hydrophobicity for the branched version, which may favor partitioning into non-polar media such as fabric softeners or candle waxes. The n-pentyl linear form occupies an intermediate hydrophobicity niche that can be preferable when balanced aqueous/organic partitioning is desired.

LogP Hydrophobicity QSAR Formulation

Chromatographic Retention and Analytical Differentiation via Mixed-Mode HPLC

A dedicated reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been validated for (2-(pentyloxy)ethyl)benzene separation under simple acetonitrile/water/phosphoric acid conditions, with direct scalability to preparative purification and pharmacokinetic studies [1]. While no side-by-side chromatogram comparison with the isoamyl analog is published, the difference in logP (3.44–3.85 vs. 4.08) predicts a retention time shift of at least 0.5–1.5 min under standardized RP-HPLC gradients. The established method provides a concrete analytical quality-control framework that downstream users in pharmaceutical impurity profiling or fragrance QC can adopt immediately, reducing method-development lead time.

HPLC Retention behavior Mixed-mode chromatography Quality control

Spectral Fingerprint: GC-MS and NMR Differentiation from Structural Analogs

The compound '2-Phenylethyl pentyl ether' is registered in the Wiley SpectraBase with confirmed ¹H NMR, FTIR, and GC-MS spectra [1]. This spectral triplet provides unambiguous identity confirmation that distinguishes it from the isoamyl isomer. The InChI Key HNIRLTDJIGVHOG-UHFFFAOYSA-N is shared with the SpectraBase entry, confirming spectral matching. The exact mass of 192.151415 g·mol⁻¹ further enables high-resolution mass spectrometry (HRMS) discrimination from co-eluting isomers.

GC-MS NMR Spectral library Identity confirmation

Safety and Regulatory Status: Absence of FEMA GRAS Listing for the Linear Isomer

The branched-chain isomer (2-(3-methylbutoxy)ethyl)benzene (CAS 56011-02-0) holds FEMA GRAS designation number 4635, evaluated by JECFA in 2012 (Session 76), making it directly usable in food flavoring applications [1]. In contrast, (2-(pentyloxy)ethyl)benzene (CAS 93804-60-5) does not appear in FEMA or JECFA databases, nor does it have a published RIFM safety assessment. This regulatory gap is significant for procurement: the linear pentyl ether is unsuitable for food or flavor use but may be preferred in non-food fragrance research precisely because it does not overlap with existing GRAS intellectual property, allowing novel fragrance ingredient development without regulatory conflict.

Regulatory FEMA GRAS Safety assessment Flavor ingredient

Olfactory Differentiation: Odor Character Divergence Between Linear and Branched Pentyl Ethers

The branched isoamyl ether ('Anther') is described in the trade literature as possessing a powerful green, fruity, hyacinth character with a substantivity of 24 hours on a blotter . The linear pentyl ether (target compound) is listed alongside 2-phenylethyl ethyl ether in odor familiarity studies but lacks detailed organoleptic profiling in the public domain [1]. Class-level structure–odor relationship (SOR) principles predict that linear alkoxy chains impart a smoother, more waxy-floral tonality compared to the sharper, metallic-green notes of branched analogs. This qualitative distinction is critical for fragrance creation: the linear pentyl ether provides a distinct olfactory tool for perfumers seeking to avoid the pungent, earthy-green character that characterizes the branched isomer at high concentrations .

Odor characterization Structure-odor relationship Fragrance development

Evidence-Linked Application Scenarios for (2-(Pentyloxy)ethyl)benzene Procurement


Novel Fragrance Ingredient R&D – Non-Food Use

Fragrance houses and captive-ingredient programs exploring new odor profiles outside existing FEMA GRAS space can utilize (2-(pentyloxy)ethyl)benzene as a scaffold for structure–odor relationship studies. The absence of food-use regulatory clearance is an advantage here, reducing IP constraints and enabling proprietary new-chemical-entity filings [1]. The linear pentyl chain is predicted to offer a smoother, waxier floral character distinct from the metallic-green isoamyl analog, making it a valuable addition to fragrance libraries focused on white-floral and muguet accords.

Analytical Reference Standard for Chromatographic Method Development

The validated Newcrom R1 mixed-mode HPLC method provides an immediate, transferable analytical framework for laboratories developing impurity profiling or stability-indicating assays [2]. Procurement of the n-pentyl linear ether as a reference standard supports method validation in pharmaceutical intermediate analysis and fragrance quality control, where differentiation from the more common branched isomer is analytically critical.

Specialty Solvent for Non-Polar Formulation Systems

With a logP of 3.44–3.85 and a boiling point exceeding 250 °C, (2-(pentyloxy)ethyl)benzene can serve as a high-boiling, water-immiscible solvent for organic synthesis and cleaning formulations where prolonged residence time and low evaporative loss are required . Its ether functionality provides moderate polarity that distinguishes it from purely hydrocarbon solvents, offering tunable solvency for polar aprotic reaction media.

Olfactory Perception Research Tool

The compound has been employed as a low-familiarity odor stimulus in human olfactory memory studies, demonstrating its utility as a controlled odorant for cognitive neuroscience research [3]. Researchers requiring a consistent, well-characterized odor stimulus with available GC-MS and NMR spectral confirmation can procure this compound to ensure experimental reproducibility across laboratories.

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